molecular formula C22H23N3O4 B11231093 2-(4-methoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide

2-(4-methoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide

Cat. No.: B11231093
M. Wt: 393.4 g/mol
InChI Key: MPGQMVNEWISORF-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and pyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or halogen used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide is unique due to its specific combination of methoxyphenyl and pyridazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]acetamide

InChI

InChI=1S/C22H23N3O4/c1-27-18-7-3-16(4-8-18)15-21(26)23-13-14-29-22-12-11-20(24-25-22)17-5-9-19(28-2)10-6-17/h3-12H,13-15H2,1-2H3,(H,23,26)

InChI Key

MPGQMVNEWISORF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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